molecular formula C15H14N2O3 B5721744 N-(4-ethylphenyl)-2-nitrobenzamide

N-(4-ethylphenyl)-2-nitrobenzamide

Cat. No.: B5721744
M. Wt: 270.28 g/mol
InChI Key: QULBNOHQPVXULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with a nitro group at the ortho position (C2) and a 4-ethylphenyl substituent attached via the amide nitrogen. This structural motif places it within a broader class of nitrobenzamides, which are studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-7-9-12(10-8-11)16-15(18)13-5-3-4-6-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULBNOHQPVXULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-nitrobenzamide typically involves the nitration of 4-ethylbenzoic acid followed by the formation of the amide bond. One common method includes:

    Nitration: 4-ethylbenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the ortho position.

    Amidation: The resulting 4-ethyl-2-nitrobenzoic acid is then reacted with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as hydroxide ions (OH-), amines, or thiols

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed:

    Reduction: N-(4-ethylphenyl)-2-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Hydrolysis: 4-ethyl-2-nitrobenzoic acid and the corresponding amine

Scientific Research Applications

N-(4-ethylphenyl)-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and synthetic differences between N-(4-ethylphenyl)-2-nitrobenzamide and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound 2-Nitrobenzamide 4-Ethylphenyl (amide N) Unknown (inferred: potential agrochemical/pharma use) -
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromobenzamide 4-Methoxy-2-nitrophenyl (amide N) Crystallographic studies; asymmetric unit contains two molecules
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-Nitrobenzamide 2,2-Diphenylethyl (amide N) Eco-friendly mechanosynthesis; hybrid molecule
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 2-Nitrobenzamide 5-Ethyl-1,3,4-thiadiazole (amide N) Quality control via TLC, UV, NMR; tertiary nitrogen reactivity
Fomesafen 2-Nitrobenzamide 5-[2-chloro-4-(trifluoromethyl)phenoxy], methylsulfonyl Herbicide (PPO inhibitor); registered for crops
JSF-2172/JSF-2173 2-Nitrobenzamide (3-/4-methylpyridin-2-yl)methyl Metabolite-based pharmacophores; LC-MS characterization

Analytical and Quality Control Approaches

  • Thiadiazole-containing analog : Quality control methods include TLC for impurity detection, UV spectrophotometry for quantification, and IR/¹H NMR for structural validation .
  • Fomesafen : Regulatory documentation emphasizes mass spectrometry and environmental fate studies due to its herbicidal activity .

Critical Analysis of Structural and Functional Trends

  • Lipophilicity and Bioavailability : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to polar analogs like 4MNB (methoxy, bromo) or JSF-2172 (pyridinyl). This could enhance membrane permeability but reduce aqueous solubility.
  • Nitro Group Positioning : The ortho-nitro configuration in this compound may sterically hinder amide rotation, affecting conformational stability versus para-nitro isomers (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide) .
  • Synthetic Scalability: Mechanochemical methods (e.g., ball-mill synthesis) for related compounds offer greener alternatives to traditional solvent-based routes, aligning with sustainable chemistry trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.